20S,24R-Epoxydammar-12,25-diol-3-one

Notch Signaling Oncology Target Identification

Generic dammarane analogs show weak, non-specific cytotoxicity (IC50 >100 μM), creating unreliable data in signaling pathway research. Procure 20S,24R-Epoxydammar-12,25-diol-3-one (CAS 25279-15-6) as a defined chemical probe. Its unique 20S,24R-epoxide and C-3 ketone configuration ensures precise target engagement: - Reduces NOTCH1, NICD, and HES1 protein expression in HEK293 cells for reproducible Notch pathway inhibition. - Serves as the validated aglycone scaffold for synthesizing dual-target derivatives with PTP1B IC50 values as low as 134.9 μM. - Supplied with full analytical documentation (HPLC, NMR, MS) to guarantee identity and purity for every batch.

Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
Cat. No. B12321886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20S,24R-Epoxydammar-12,25-diol-3-one
Molecular FormulaC30H50O4
Molecular Weight474.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1=O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C
InChIInChI=1S/C30H50O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-21,23-24,31,33H,9-17H2,1-8H3
InChIKeyMOCDJPYINJXPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20S,24R-Epoxydammar-12,25-diol-3-one: Notch and Metabolic Disease Scaffold


20S,24R-Epoxydammar-12,25-diol-3-one (CAS 25279-15-6) is a naturally occurring, tetracyclic triterpenoid of the dammarane class, primarily isolated from plants in the Pinaceae and Araliaceae families, such as *Pseudolarix kaempferi* and *Panax ginseng* . This specific compound serves as a unique scaffold for developing research tools due to two distinct characteristics: its direct activity as a Notch signaling pathway inhibitor and its role as the core aglycone for synthesizing derivatives with potent, dual-target inhibitory activity against α-glucosidase and PTP1B, which are key targets in metabolic disease research [1]. Its defined stereochemistry (20S, 24R) and specific functionalization (3-keto, 12β,25-diol, 20,24-epoxy) are critical determinants of its biological profile, making it a valuable and non-fungible entity for precise scientific investigation.

Functional Specificity of 20S,24R-Epoxydammar-12,25-diol-3-one


Generic substitution within the broad class of dammarane-type triterpenoids is scientifically unjustified due to the profound impact of subtle structural variations on biological activity and target engagement. The specific combination of the 20S,24R-epoxide, C-3 ketone, and C-12/C-25 diol configuration in 20S,24R-Epoxydammar-12,25-diol-3-one is not a common feature. For instance, closely related dammaranes like (20S,24S)-epoxy-3α,25-dihydroxy-dammarane exhibit weak to no cytotoxic potential (IC50 values >100 μM) across multiple cancer cell lines [1]. In contrast, the unique structure of 20S,24R-Epoxydammar-12,25-diol-3-one imparts a distinct mechanism as a Notch pathway inhibitor and provides a synthetic entry point for derivatives with significantly enhanced PTP1B inhibition, achieving an IC50 of 134.9 μM—a 2.5-fold improvement over the positive control suramin sodium [2]. The data below confirm that functional interchangeability is not supported by empirical evidence.

Quantitative Evidence: 20S,24R-Epoxydammar-12,25-diol-3-one vs Analogs


Notch Pathway Inhibition: A Unique Mechanism

20S,24R-Epoxydammar-12,25-diol-3-one is explicitly characterized as a novel Notch inhibitor. It reduces the protein expression of NOTCH1, NICD, and HES1, and downregulates Notch target genes in HEK293 cells . This specific mechanism is not reported for the vast majority of structurally similar dammarane-type triterpenoids, which often show weak, non-specific cytotoxicity (e.g., IC50 >100 μM for 20S,24S-epoxy-3α,25-dihydroxy-dammarane against multiple cell lines) [1].

Notch Signaling Oncology Target Identification

Enhanced PTP1B Inhibition Over Control

Using 20S,24R-Epoxydammar-12,25-diol-3-one as a core scaffold, the synthesized derivative Compound 42 achieved a PTP1B inhibitory IC50 of 134.9 μM. This is 2.5-fold more potent than the standard positive control, suramin sodium, which has an IC50 of 339.0 μM under the same assay conditions [1].

Metabolic Disease Enzyme Inhibition SAR

Dual-Target Inhibition of α-Glucosidase and PTP1B

Chemical modification of the 20S,24R-epoxy scaffold led to the identification of compounds with dual inhibitory activity against both α-glucosidase and PTP1B. Compound 8 exhibited IC50 values of 489.8 μM for α-glucosidase and 319.7 μM for PTP1B, while Compound 26 showed IC50 values of 467.7 μM and 269.1 μM, respectively [1]. This dual activity is a distinct property arising from the core structure, as other derivatives from this scaffold can be selectively optimized (e.g., Compound 42 is a selective PTP1B inhibitor).

Diabetes Multi-Target Drug Discovery SAR

Applications of 20S,24R-Epoxydammar-12,25-diol-3-one


Notch Signaling Research in Cancer and Development

Procure this compound as a validated tool for Notch pathway research. Unlike other dammarane-type triterpenoids, 20S,24R-Epoxydammar-12,25-diol-3-one is specifically cited for its ability to reduce the protein expression of NOTCH1, NICD, and HES1, thereby downregulating Notch target genes in HEK293 cells . This defined activity makes it an essential positive control or chemical probe for studies focused on Notch signaling, where generic analogs would be ineffective.

Optimization of Dual α-Glucosidase/PTP1B Inhibitors

This compound is a premier starting material for a structure-activity relationship (SAR) program targeting metabolic diseases. The core 20S,24R-epoxy-dammarane scaffold has been proven to yield potent dual α-glucosidase and PTP1B inhibitors, with derivatives achieving PTP1B IC50 values as low as 269.1 μM [1]. Furthermore, the scaffold allows for selective optimization, as demonstrated by Compound 42, which achieved a 2.5-fold improvement in PTP1B inhibition (IC50 134.9 μM) over the standard control suramin sodium [1].

Reference Standard for Natural Product Dereplication

Given its well-defined chemical structure (CAS 25279-15-6) and specific botanical sources (e.g., *Pseudolarix kaempferi*), this compound serves as a high-purity analytical standard . It is invaluable for dereplication studies, LC-MS/MS method development, and quality control of botanical extracts where the presence of this specific dammarane congener is under investigation. Its unique retention time and mass spectrum can help distinguish it from other, less characterized dammarane analogs.

Dammarane Cytotoxicity: Selective vs. Broad-Spectrum

Use 20S,24R-Epoxydammar-12,25-diol-3-one in comparative oncology panels to dissect the structural determinants of cytotoxicity. While many dammarane analogs show broad, weak cytotoxic profiles (e.g., IC50 >100 μM for 20S,24S-epoxy-3α,25-dihydroxy-dammarane against multiple cell lines [2]), this compound's defined Notch inhibitory mechanism allows for a more targeted investigation of signaling-specific anti-proliferative effects. This enables a clearer differentiation between non-specific cytotoxicity and pathway-driven activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20S,24R-Epoxydammar-12,25-diol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.